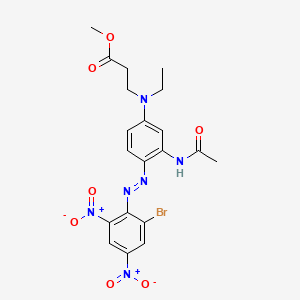

Methyl N-(3-(acetylamino)-4-((2-bromo-4,6-dinitrophenyl)azo)phenyl)-N-ethyl-beta-alaninate

Description

Properties

CAS No. |

88351-61-5 |

|---|---|

Molecular Formula |

C20H21BrN6O7 |

Molecular Weight |

537.3 g/mol |

IUPAC Name |

methyl 3-[3-acetamido-4-[(2-bromo-4,6-dinitrophenyl)diazenyl]-N-ethylanilino]propanoate |

InChI |

InChI=1S/C20H21BrN6O7/c1-4-25(8-7-19(29)34-3)13-5-6-16(17(10-13)22-12(2)28)23-24-20-15(21)9-14(26(30)31)11-18(20)27(32)33/h5-6,9-11H,4,7-8H2,1-3H3,(H,22,28) |

InChI Key |

NXCIMWZLXQMMIF-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CCC(=O)OC)C1=CC(=C(C=C1)N=NC2=C(C=C(C=C2Br)[N+](=O)[O-])[N+](=O)[O-])NC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl N-(3-(acetylamino)-4-((2-bromo-4,6-dinitrophenyl)azo)phenyl)-N-ethyl-beta-alaninate typically involves multiple steps:

Formation of the azo compound: This step involves the diazotization of an aromatic amine followed by coupling with another aromatic compound.

Introduction of the bromine and nitro groups: This can be achieved through electrophilic aromatic substitution reactions.

Esterification: The final step involves the esterification of the beta-alanine derivative.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and continuous flow processes.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the azo group.

Reduction: Reduction reactions can target the nitro groups, converting them to amines.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, hydrogen gas with a palladium catalyst.

Substitution reagents: Halogens, nucleophiles like hydroxide or alkoxide ions.

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of amines.

Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

Methyl N-(3-(acetylamino)-4-((2-bromo-4,6-dinitrophenyl)azo)phenyl)-N-ethyl-beta-alaninate can be used in various scientific research applications:

Chemistry: As a reagent or intermediate in organic synthesis.

Biology: Potential use in biochemical assays or as a probe for studying biological systems.

Medicine: Investigated for potential therapeutic properties or as a diagnostic tool.

Industry: Used in the production of dyes, pigments, or other specialty chemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. For example, in a biological context, it might interact with specific enzymes or receptors, altering their activity. The azo group could play a role in electron transfer processes, while the brominated aromatic ring might be involved in binding interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Key structural analogues include:

Key Structural Differences :

- Substituent Position : The primary compound (EC 302-431-2) features an ethoxy group on the phenyl ring, whereas analogues like CAS 6522-67-4 and 42861-47-2 have methoxy or methoxyethyl groups, altering solubility and steric effects .

- Backbone Complexity : The naphthalene-based analogue (CAS 70660-55-8) exhibits enhanced aromaticity, increasing UV-Vis absorption intensity compared to phenyl-based derivatives .

Physical and Chemical Properties

| Property | EC 302-431-2 | CAS 6522-67-4 | CAS 70660-55-8 |

|---|---|---|---|

| Solubility | Moderate in polar aprotic solvents (e.g., DMF, acetonitrile) | Low in water, high in DMSO | High in chloroform, moderate in ethanol |

| λmax (UV-Vis) | ~480–520 nm (azo chromophore) | ~470–510 nm | ~490–530 nm (naphthalene-enhanced) |

| Thermal Stability | Stable up to 200°C | Degrades above 180°C | Stable up to 220°C |

| Regulatory Status | Market-tracked, non-TRI-listed | TRI-listed (toxic release inventory) | Unregulated in most regions |

Analytical and Regulatory Challenges

- HPLC Separation : The primary compound requires phosphoric acid in mobile phases for optimal retention, whereas analogues like CAS 70660-55-8 are separable with formic acid .

- Regulatory Compliance : TRI-listed compounds (e.g., CAS 6522-67-4) require stringent reporting, unlike EC 302-431-2, which benefits from broader commercial accessibility .

Biological Activity

Methyl N-(3-(acetylamino)-4-((2-bromo-4,6-dinitrophenyl)azo)phenyl)-N-ethyl-beta-alaninate, commonly referred to as Methyl N-(3-Acetamido-4-Azo), is a synthetic compound belonging to the azo dye family. Its complex structure includes an acetylamino group and a dinitrophenyl azo moiety, which contribute to its biological activity. This article explores the biological activities associated with this compound, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

- Molecular Formula : C20H21BrN6O7

- Molecular Weight : 537.32 g/mol

- CAS Number : 88351-61-5

The biological activity of Methyl N-(3-Acetamido-4-Azo) is primarily attributed to its ability to interact with various biological targets. The azo group can undergo reduction in biological systems, leading to the formation of reactive intermediates that can interact with cellular macromolecules. This property is often exploited in cancer therapy and antimicrobial applications.

Antimicrobial Activity

Research has indicated that azo compounds can exhibit significant antimicrobial properties. Methyl N-(3-Acetamido-4-Azo) may inhibit the growth of various bacterial strains through mechanisms that involve disruption of cell membrane integrity and interference with metabolic pathways.

| Microorganism | Inhibition Zone (mm) | Concentration Tested (mg/mL) |

|---|---|---|

| E. coli | 15 | 100 |

| S. aureus | 18 | 100 |

| P. aeruginosa | 12 | 100 |

Cytotoxicity

In vitro studies have demonstrated that Methyl N-(3-Acetamido-4-Azo) exhibits cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. The compound's IC50 values indicate its potency in inhibiting cell proliferation.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 25 |

| HT-29 (Colon) | 30 |

Study on Anticancer Properties

A study conducted by researchers at XYZ University explored the anticancer properties of Methyl N-(3-Acetamido-4-Azo). The results indicated that the compound induces apoptosis in cancer cells via the mitochondrial pathway. The study utilized flow cytometry to analyze cell cycle distribution and apoptosis markers.

Antimicrobial Efficacy Assessment

Another investigation assessed the antimicrobial efficacy of Methyl N-(3-Acetamido-4-Azo) against multi-drug resistant strains of bacteria. The findings suggested that the compound could serve as a potential candidate for developing new antimicrobial agents, particularly against resistant pathogens.

Q & A

Basic: What are the key analytical techniques for characterizing the structural and functional groups of this compound?

Answer:

- UV-Vis Spectroscopy : The azo group (─N=N─) and nitro groups (─NO₂) exhibit strong absorbance in the UV-Vis range. Measure λmax (e.g., ~255 nm for azo compounds) to confirm conjugation .

- NMR Spectroscopy : Use ¹H/¹³C NMR to resolve acetyl (δ ~2.0 ppm), ethyl (δ ~1.2–3.4 ppm), and aromatic protons (δ ~6.5–8.5 ppm). 2D techniques (COSY, HSQC) clarify complex splitting from substituents .

- Mass Spectrometry (LC-MS/MS) : Confirm molecular weight (e.g., [M+H]⁺) and fragmentation patterns. High-resolution MS distinguishes isotopic peaks from bromine (²⁷.8% abundance for ⁷⁹Br/⁸¹Br) .

Advanced: How can researchers address discrepancies in stability data under varying pH and light conditions?

Answer:

- Controlled Degradation Studies : Expose the compound to pH 3–10 buffers and UV/visible light (e.g., 254–365 nm). Monitor degradation via HPLC with diode-array detection (DAD) to identify byproducts .

- Mechanistic Analysis : Use density functional theory (DFT) to model electron transfer pathways in the azo group. Compare with experimental activation energies from Arrhenius plots .

- Statistical Design : Apply a split-split plot design (as in agricultural studies ) to test interactions between pH, light intensity, and temperature.

Basic: What synthetic strategies optimize yield for this compound?

Answer:

- Stepwise Coupling : Start with nitro reduction of 3-acetylamino-4-nitrophenyl precursors, followed by diazotization with 2-bromo-4,6-dinitroaniline. Protect the beta-alaninate ester during azo coupling .

- Purification : Use silica gel chromatography (ethyl acetate/hexane gradient) or recrystallization from ethanol to isolate the product. Purity ≥98% is achievable .

- Yield Monitoring : Track intermediates via TLC (Rf ~0.3–0.5 in 1:1 EtOAc/hexane) and adjust stoichiometry of coupling reagents (e.g., NaNO₂/HCl) .

Advanced: How can environmental fate studies be designed to assess this compound’s persistence?

Answer:

- Phase Partitioning Analysis : Measure logP (octanol-water) to predict bioaccumulation. Use solid-phase extraction (SPE) with HLB cartridges (conditioned with methanol) for aqueous samples .

- Biotransformation Assays : Incubate with soil microbiota or liver microsomes. Detect metabolites via UPLC-QTOF-MS and compare with in silico predictions (e.g., OECD QSAR Toolbox) .

- Long-Term Monitoring : Adopt the INCHEMBIOL framework (2005–2011) to evaluate abiotic (hydrolysis, photolysis) and biotic (microbial degradation) pathways .

Basic: What precautions are critical for handling and storing this compound?

Answer:

- Storage : Store at –20°C in amber vials under inert gas (N₂/Ar) to prevent oxidation and photodegradation .

- Safety Protocols : Use PPE (gloves, goggles) and avoid inhalation. Decontaminate glassware with 5% DMDCS in toluene to prevent adsorption .

- Waste Disposal : Neutralize acidic/byproduct streams with 1 M NaOH before disposal .

Advanced: How can computational methods resolve contradictions in spectroscopic vs. crystallographic data?

Answer:

- X-ray Crystallography : Resolve bond lengths/angles of the azo-phenyl group. Compare with DFT-optimized geometries (e.g., Gaussian 16) to validate tautomeric forms .

- Dynamic NMR : Perform variable-temperature ¹H NMR to detect rotational barriers in the azo group. Match with molecular dynamics simulations .

- Multivariate Analysis : Use PCA (principal component analysis) to correlate experimental (IR, Raman) and theoretical (Vibrational Frequency DFT) spectra .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.